Disodium 4-((2,4-dihydroxy-5-((4-((4-sulphonatophenyl)azo)phenyl)azo)phenyl)azo)benzenesulphonate
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Overview
Description
Disodium 4-((2,4-dihydroxy-5-((4-((4-sulphonatophenyl)azo)phenyl)azo)phenyl)azo)benzenesulphonate is a synthetic azo dye. It is known for its vibrant color and is commonly used in various industries, including textiles, cosmetics, and food. This compound is characterized by its complex structure, which includes multiple azo groups and sulfonate functionalities, contributing to its solubility and stability in aqueous solutions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium 4-((2,4-dihydroxy-5-((4-((4-sulphonatophenyl)azo)phenyl)azo)phenyl)azo)benzenesulphonate typically involves diazotization and coupling reactions. The process begins with the diazotization of an aromatic amine, followed by coupling with another aromatic compound to form the azo linkage. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salt .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency .
Chemical Reactions Analysis
Types of Reactions
Disodium 4-((2,4-dihydroxy-5-((4-((4-sulphonatophenyl)azo)phenyl)azo)phenyl)azo)benzenesulphonate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: The azo groups can be reduced to amines under specific conditions.
Substitution: The sulfonate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted aromatic compounds, amines, and quinones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Disodium 4-((2,4-dihydroxy-5-((4-((4-sulphonatophenyl)azo)phenyl)azo)phenyl)azo)benzenesulphonate has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in the synthesis of other complex organic molecules.
Biology: Employed in staining techniques for microscopy and as a marker in various biological assays.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and as a colorant in food and cosmetics.
Mechanism of Action
The mechanism of action of disodium 4-((2,4-dihydroxy-5-((4-((4-sulphonatophenyl)azo)phenyl)azo)phenyl)azo)benzenesulphonate involves its interaction with specific molecular targets. The azo groups can undergo reduction to form amines, which can then interact with various biological molecules. The sulfonate groups enhance the compound’s solubility and facilitate its transport within biological systems .
Comparison with Similar Compounds
Similar Compounds
Disodium 4-((2,4-dihydroxy-5-((4-((4-sulphonatophenyl)azo)phenyl)azo)phenyl)azo)benzenesulphonate: Known for its vibrant color and stability.
Disodium 6-((2,4-dihydroxy-3-((2-hydroxy-3-nitro-5-sulphonatophenyl)azo)phenyl)azo)-4-hydroxy-3-((4-nitrophenyl)azo)naphthalene-2-sulphonate: Similar structure but with additional nitro groups, leading to different chemical properties.
Uniqueness
This compound is unique due to its multiple azo linkages and sulfonate groups, which provide enhanced solubility and stability. Its vibrant color and versatility in various applications make it a valuable compound in both research and industry .
Properties
CAS No. |
70210-07-0 |
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Molecular Formula |
C24H16N6Na2O8S2 |
Molecular Weight |
626.5 g/mol |
IUPAC Name |
disodium;4-[[4-[[2,4-dihydroxy-5-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]phenyl]diazenyl]benzenesulfonate |
InChI |
InChI=1S/C24H18N6O8S2.2Na/c31-23-14-24(32)22(30-28-18-7-11-20(12-8-18)40(36,37)38)13-21(23)29-27-16-3-1-15(2-4-16)25-26-17-5-9-19(10-6-17)39(33,34)35;;/h1-14,31-32H,(H,33,34,35)(H,36,37,38);;/q;2*+1/p-2 |
InChI Key |
KIQNBRVSQLGMGA-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=CC=C(C=C2)S(=O)(=O)[O-])N=NC3=CC(=C(C=C3O)O)N=NC4=CC=C(C=C4)S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
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